molecular formula C16H18O5 B6319103 Vanillin dimethacrylate CAS No. 36195-35-4

Vanillin dimethacrylate

Cat. No.: B6319103
CAS No.: 36195-35-4
M. Wt: 290.31 g/mol
InChI Key: DIEOIBJEDHSOJG-UHFFFAOYSA-N
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Description

Vanillin dimethacrylate is a derivative of vanillin, a well-known aromatic compound primarily used as a flavoring agent. This compound is synthesized by introducing methacrylate groups to the vanillin molecule, resulting in a compound with enhanced polymerization properties. This compound is particularly valued in the field of polymer chemistry for its ability to form cross-linked polymers through photopolymerization, making it suitable for applications such as optical 3D printing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanillin dimethacrylate is typically synthesized through the esterification of vanillin with methacrylic acid. The reaction involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the purity of the final product .

Mechanism of Action

The mechanism by which vanillin dimethacrylate exerts its effects is primarily through photopolymerization. Upon exposure to ultraviolet or visible light, the photoinitiator generates free radicals, which initiate the polymerization of the methacrylate groups. This results in the formation of a cross-linked polymer network. The molecular targets involved in this process are the methacrylate groups, which undergo radical-induced polymerization .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to form cross-linked polymers with desirable mechanical and thermal properties. Its biobased origin and potential for use in environmentally friendly applications further distinguish it from other similar compounds .

Properties

IUPAC Name

[3-methoxy-4-(2-methylprop-2-enoyloxy)phenyl]methyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-10(2)15(17)20-9-12-6-7-13(14(8-12)19-5)21-16(18)11(3)4/h6-8H,1,3,9H2,2,4-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEOIBJEDHSOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(=C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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